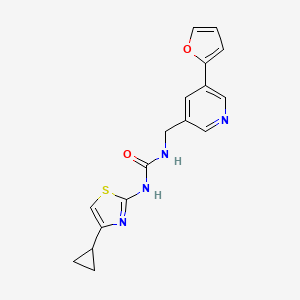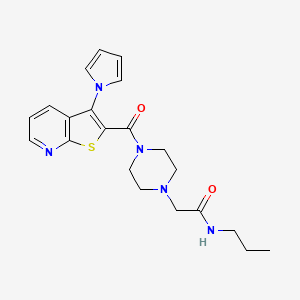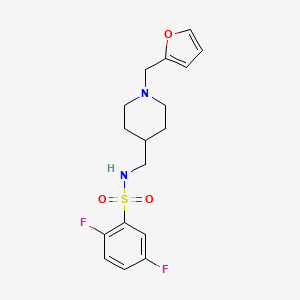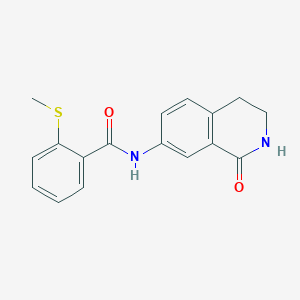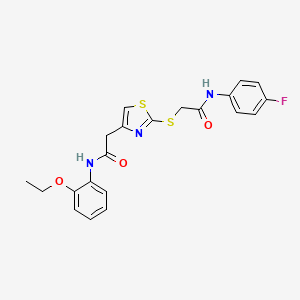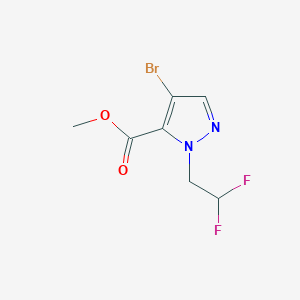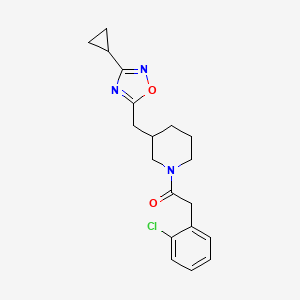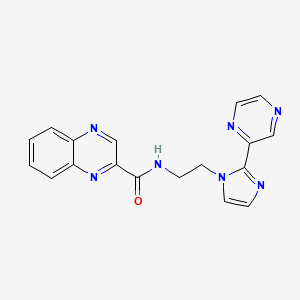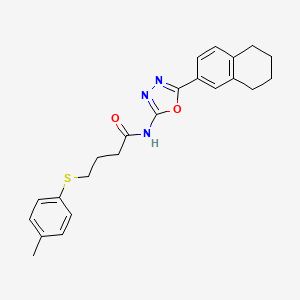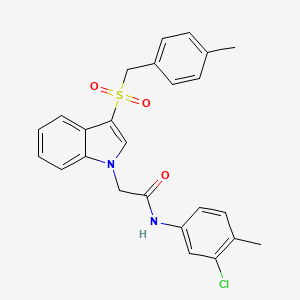
N-(3-chloro-4-methylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include multi-step syntheses with various chemical reactions.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be studied.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Sulfonamide derivatives have been synthesized and tested for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, with some compounds showing substantial inhibitory activity. This suggests potential applications in treating diseases related to enzyme dysregulation, including diabetes and Alzheimer's disease (Abbasi et al., 2019).
- Novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized and showed promising antimicrobial results, indicating potential use in developing new antimicrobial agents (Darwish et al., 2014).
Antitumor Activities
- The study of sulfonamide-focused libraries in cell-based antitumor screens highlighted the potential of sulfonamides as antitumor agents, with compounds showing promise as cell cycle inhibitors. This suggests the utility of sulfonamide derivatives in cancer treatment (Owa et al., 2002).
Antiallergic Properties
- N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were prepared as novel antiallergic compounds. One specific compound was found to be significantly more potent than reference antihistamines, suggesting applications in treating allergic reactions (Menciu et al., 1999).
Antimalarial and COVID-19 Research
- Sulfonamides were investigated for antimalarial activity, with certain derivatives showing potent activity. Theoretical studies also explored their potential utility against COVID-19, indicating a broad spectrum of possible pharmacological applications (Fahim & Ismael, 2021).
Safety And Hazards
This involves studying the toxicity and environmental impact of the compound. This can include LD50 studies and determining whether the compound is a hazard to the environment.
Orientations Futures
This involves proposing further studies that could be done with the compound. This could include potential applications, further reactions that could be done, or further properties that could be studied.
I hope this gives you a good starting point for your analysis. If you have more specific questions about any of these steps, feel free to ask!
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-7-10-19(11-8-17)16-32(30,31)24-14-28(23-6-4-3-5-21(23)24)15-25(29)27-20-12-9-18(2)22(26)13-20/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYBXOHPBLAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)
![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)
![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
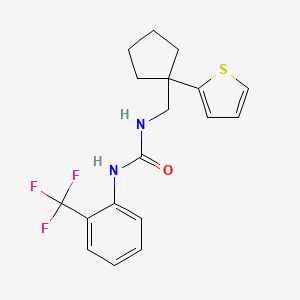
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)
